molecular formula C11H22N2O4S B2562940 Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate CAS No. 2138422-71-4

Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate

Cat. No.: B2562940
CAS No.: 2138422-71-4
M. Wt: 278.37
InChI Key: SYJLDJITFWJHRN-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a cyclopentyl ring substituted with a sulfamoylmethyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable linear precursor.

    Introduction of the Sulfamoylmethyl Group: The sulfamoylmethyl group is introduced via a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with a methylated cyclopentyl derivative.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are utilized under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or interaction with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary, but studies often focus on understanding these interactions at the molecular level to elucidate the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate: Similar structure but with an aminomethyl group instead of a sulfamoylmethyl group.

    tert-Butyl ((1R,3S)-3-(hydroxymethyl)cyclopentyl)carbamate: Contains a hydroxymethyl group instead of a sulfamoylmethyl group.

    tert-Butyl ((1R,3S)-3-(chloromethyl)cyclopentyl)carbamate: Features a chloromethyl group in place of the sulfamoylmethyl group.

Uniqueness

Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate is unique due to the presence of the sulfamoylmethyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-9-5-4-8(6-9)7-18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H2,12,15,16)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJLDJITFWJHRN-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138422-71-4
Record name rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.